REACTION_CXSMILES
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Cl[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:12]([NH2:15])[CH:13]=[CH2:14]>>[CH2:12]([NH:15][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH:13]=[CH2:14]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1C(=O)OC
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Name
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|
Quantity
|
3.1 g
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Type
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reactant
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Smiles
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C(C=C)N
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue chromatographed on silica gel eluting with ethyl acetate in hexane
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Name
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|
Type
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product
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Smiles
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C(C=C)NC1=NC=CC=C1C(=O)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |